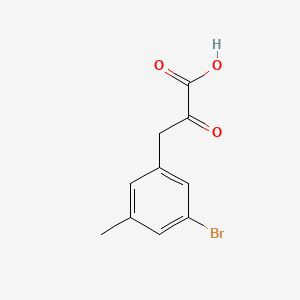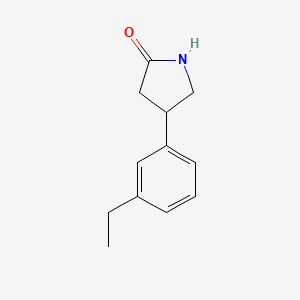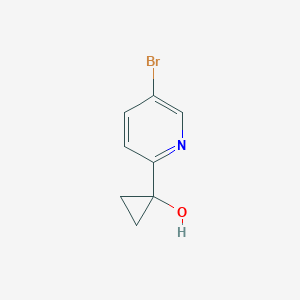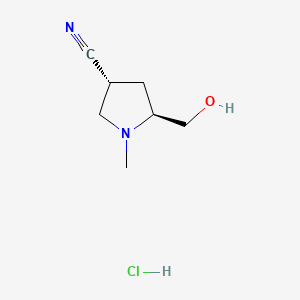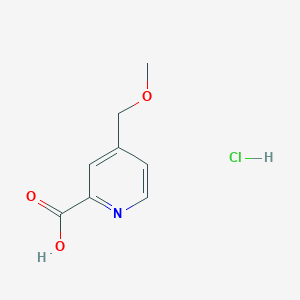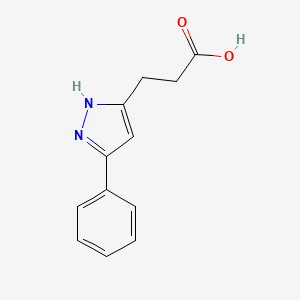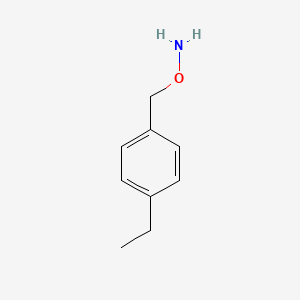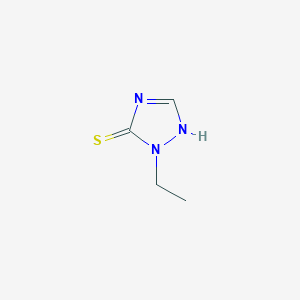
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxybenzene and cyclopropane derivatives.
Reaction Conditions: The key steps include bromination, methoxylation, and cyclopropanation reactions. These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylate: An ester derivative with different reactivity and applications.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-6-7(12)2-3-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
GETOOVFRKYPNKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Br)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




